N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as HMSH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Bioactive Properties and Interaction with DNA
N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has shown significant bioactive properties. In a study, it was found to exhibit remarkable activities in various biological areas including antibacterial, antifungal, antioxidant, and cytotoxic activities. It also showed effective interaction with Salmon sperm DNA (SS-DNA) through intercalation mode of interaction, which is significant in the study of DNA-binding chemicals (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antimicrobial and Antibacterial Activity
Several studies have indicated the compound's potential in antimicrobial and antibacterial applications. It has demonstrated effective antimicrobial activity against various bacterial and fungal strains. In particular, the minimum inhibitory concentration (MIC) for antibacterial activity ranges widely, indicating its varying effectiveness against different bacterial types. These findings are crucial for developing new antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015).
Applications in Photodynamic Therapy
The compound has also been identified as having potential in photodynamic therapy, particularly for the treatment of cancer. Its properties as a photosensitizer, especially its high singlet oxygen quantum yield, make it a candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Xanthine Oxidase Inhibitory Activity
The compound has been explored for its xanthine oxidase inhibitory activities, which is significant in the treatment of diseases like gout. Docking simulations suggested potential binding modes of the compound with the enzyme, indicating its therapeutic potential in this area (Xue, Li, Han, & Luo, 2022).
Antioxidant Properties
Research has also indicated the compound's efficacy as an antioxidant. Computational studies suggested that the compound and its tautomers exhibit significant antioxidant behavior, which is important for developing new antioxidant agents (Ardjani & Mekelleche, 2017).
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-6-8-13(9-7-11)22(19,20)17-16-10-12-4-3-5-14(21-2)15(12)18/h3-10,17-18H,1-2H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIYSANVHVOTF-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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